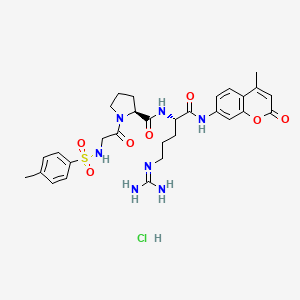
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride
描述
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly for enzymes like thrombin. The compound has a molecular formula of C30H37N7O7S · HCl and a molecular weight of 676.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino groups and the coupling of peptide fragments. The key steps include:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using tosyl (p-toluenesulfonyl) groups.
Coupling of Peptide Fragments: The protected amino acids are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Introduction of 7-amido-4-methylcoumarin:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large-scale synthesis of protected glycine, proline, and arginine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification and Crystallization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and crystallized to obtain the hydrochloride salt
化学反应分析
Types of Reactions
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases like thrombin, resulting in the cleavage of the peptide bond and release of 7-amido-4-methylcoumarin.
Substitution: The tosyl group can be substituted under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).
Substitution: Requires nucleophilic reagents and can be performed in organic solvents like dimethyl sulfoxide (DMSO) or methanol
Major Products
Hydrolysis: Produces 7-amido-4-methylcoumarin and the corresponding peptide fragments.
Substitution: Results in various tosyl derivatives depending on the nucleophile used
科学研究应用
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride has numerous applications in scientific research:
Enzyme Kinetics: Used as a substrate to study the kinetics of proteases like thrombin.
Drug Development: Helps in screening potential inhibitors of proteases, which can be therapeutic targets.
Biochemical Assays: Employed in various biochemical assays to measure protease activity.
Medical Research: Used in research related to blood coagulation and related disorders
作用机制
The compound acts as a substrate for proteases, particularly thrombin. The mechanism involves:
Binding: The peptide chain binds to the active site of the protease.
Cleavage: The protease cleaves the peptide bond, releasing 7-amido-4-methylcoumarin.
Fluorescence: The released 7-amido-4-methylcoumarin exhibits fluorescence, which can be measured to determine enzyme activity
相似化合物的比较
Similar Compounds
- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride
- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
- Gly-Pro-7-amido-4-methylcoumarin hydrobromide
- Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride .
Uniqueness
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its specificity for thrombin. This makes it particularly useful in studies related to blood coagulation and thrombin activity .
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKKDQGNHCPIE-UKOKCHKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6336207.png)
![Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester](/img/structure/B6336212.png)
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B6336218.png)
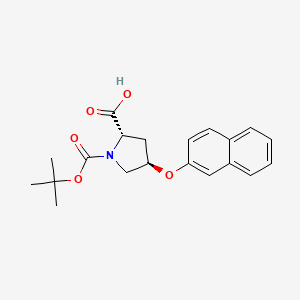
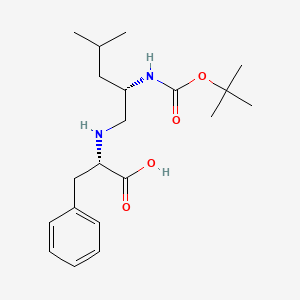
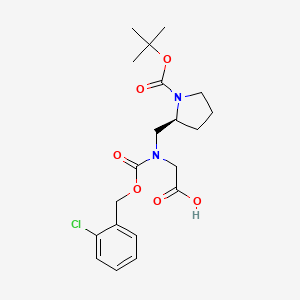
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)
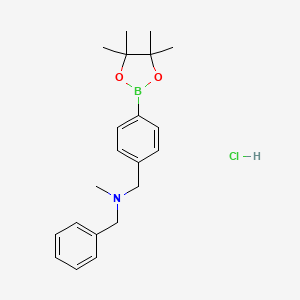

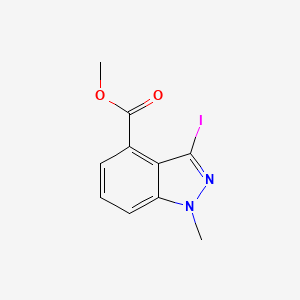
![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)

